KCC009

Description

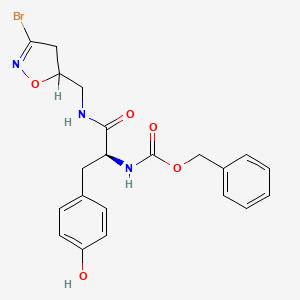

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O5/c22-19-11-17(30-25-19)12-23-20(27)18(10-14-6-8-16(26)9-7-14)24-21(28)29-13-15-4-2-1-3-5-15/h1-9,17-18,26H,10-13H2,(H,23,27)(H,24,28)/t17?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRULUIQNANUWTK-ZVAWYAOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Br)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(ON=C1Br)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349369 | |

| Record name | AC1LD8ZC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744198-19-4 | |

| Record name | KCC 009 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744198194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC1LD8ZC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of KCC009 in Lung Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCC009 is a small molecule inhibitor of Transglutaminase 2 (TG2), a multifunctional enzyme implicated in a variety of cellular processes, including apoptosis, cell adhesion, and DNA damage repair.[1] Emerging research has highlighted the potential of this compound as a therapeutic agent in oncology, particularly in lung cancer. This technical guide provides an in-depth overview of the function of this compound in lung cancer cells, focusing on its mechanism of action, effects on key cellular pathways, and its role as a radiosensitizer. The information presented herein is a synthesis of preclinical data intended to inform further research and drug development efforts.

Core Mechanism of Action: Inhibition of Transglutaminase 2

This compound functions as an inhibitor of Transglutaminase 2 (TG2).[1] TG2 is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between protein-bound glutamine and lysine residues.[1] In the context of cancer, elevated TG2 expression has been associated with resistance to chemotherapy and radiotherapy.[1][2] By inhibiting TG2, this compound disrupts these pro-survival functions, rendering cancer cells more susceptible to therapeutic interventions.[1]

This compound as a Radiosensitizer in Lung Adenocarcinoma

The primary characterized function of this compound in lung cancer is its ability to act as a radiosensitizer, enhancing the efficacy of ionizing radiation (IR). This effect has been observed in human lung adenocarcinoma H1299 cells, independent of their p53 tumor suppressor protein status.[1]

Effects on Cell Viability and Proliferation

Pre-treatment with this compound has been shown to enhance the radiation-induced reduction in the viability of H1299 lung cancer cells.[1] While this compound alone at a concentration of 3.91 µM shows a modest inhibitory effect on cell proliferation, its combination with IR leads to a significant increase in cell death.[1]

| Cell Line | Treatment | Inhibition Rate (%) |

| H1299/WT-p53 | This compound (3.91 µM) | 15.33 ± 1.46 |

| H1299/M175H-p53 | This compound (3.91 µM) | 14.31 ± 1.90 |

Table 1: Effect of this compound on the proliferation of H1299 lung cancer cells. Data is presented as mean ± standard deviation.[1]

Induction of Apoptosis

A key mechanism through which this compound exerts its radiosensitizing effect is the potentiation of apoptosis, or programmed cell death. The combination of this compound and IR significantly increases the apoptotic rate in both wild-type p53 and mutant p53 H1299 cells compared to IR alone.[1]

| Cell Line | Treatment | Apoptotic Rate (%) |

| H1299/WT-p53 | IR alone | 17.0 ± 1.1 |

| H1299/WT-p53 | This compound + IR | 29.1 ± 2.3 |

| H1299/M175H-p53 | IR alone | 13.1 ± 2.3 |

| H1299/M175H-p53 | This compound + IR | 25.0 ± 2.4 |

Table 2: Effect of this compound and Ionizing Radiation (IR) on Apoptosis in H1299 Cells.[1]

This enhanced apoptosis is associated with the release of cytochrome c from the mitochondria into the cytoplasm, a critical step in the intrinsic apoptotic pathway.[1]

| Cell Line | Treatment | Cytoplasmic Cytochrome c (nM) | Nuclear Cytochrome c (nM) | Mitochondrial Cytochrome c (nM) |

| H1299/WT-p53 | IR alone | 43.9 ± 3.4 | 54.4 ± 1.2 | - |

| H1299/WT-p53 | This compound + IR | 78.4 ± 7.3 | 17.1 ± 1.2 | - |

| H1299/M175H-p53 | IR alone | 38.1 ± 1.9 | - | 63.3 ± 3.3 |

| H1299/M175H-p53 | This compound + IR | 71.8 ± 4.3 | - | 17.4 ± 1.0 |

Table 3: Effect of this compound and IR on Cytochrome c Localization in H1299 Cells.[1]

Cell Cycle Arrest

This compound, in combination with IR, induces cell cycle arrest in lung cancer cells. The specific phase of arrest appears to be dependent on the p53 status of the cells. In H1299 cells with wild-type p53, the combination treatment leads to a G0/G1 phase arrest.[1] Conversely, in H1299 cells with mutant p53, a G2/M phase arrest is observed.[1]

Signaling Pathways Modulated by this compound

The radiosensitizing effects of this compound are a consequence of its ability to modulate key signaling pathways that regulate cell survival, apoptosis, and cell cycle progression.

The TG2-p53 Axis and Apoptotic Regulation

In lung cancer cells with wild-type p53, the combination of this compound and IR leads to an increase in the expression of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1] This is accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[1] The treatment also results in decreased expression of CyclinD.[1]

In cells with mutant p53, the combination treatment does not affect p53 expression but leads to a decrease in CyclinB and Bcl-2 expression.[1] In both cell types, an increase in phosphorylated (activated) caspase-3, a key executioner of apoptosis, is observed.[1]

Caption: Signaling pathway of this compound in lung cancer cells.

Experimental Workflow

The investigation of this compound's function in lung cancer cells typically follows a multi-step experimental workflow.

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Cell Culture

Human non-small cell lung cancer H1299 cells (with wild-type or mutant p53) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

MTT Cell Viability Assay

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and/or ionizing radiation.

-

After the desired incubation period (e.g., 24-72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Clonogenic Survival Assay

-

Treat cells with this compound for 24 hours, then irradiate with varying doses of IR (0-10 Gy).

-

Plate the cells in 6-well plates at a low density (e.g., 200-8000 cells/well, depending on the radiation dose).

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Count the colonies containing at least 50 cells. The surviving fraction is calculated as (number of colonies formed / number of cells seeded) x (1 / plating efficiency of control cells).

Western Blot Analysis

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., TG2, p53, p21, Bax, Bcl-2, cleaved caspase-3, CyclinD, CyclinB, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

For Cell Cycle Analysis:

-

Harvest and wash the treated cells with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

-

For Apoptosis Analysis:

-

Harvest and wash the treated cells with PBS.

-

Resuspend the cells in binding buffer.

-

Stain the cells with Annexin V-FITC and propidium iodide for 15 minutes in the dark at room temperature.

-

Analyze the apoptotic cells by flow cytometry.

-

Cytochrome c Release ELISA

-

Collect the cytoplasmic, mitochondrial, and nuclear fractions of the treated cells using a cell fractionation kit according to the manufacturer's instructions.

-

Measure the concentration of cytochrome c in each fraction using a quantitative sandwich enzyme immunoassay technique (ELISA) according to the manufacturer's protocol.

Conclusion and Future Directions

This compound demonstrates significant potential as a radiosensitizing agent in lung adenocarcinoma cells by inhibiting TG2 and modulating key pathways involved in apoptosis and cell cycle regulation. Its efficacy in both wild-type and mutant p53 backgrounds is a promising feature for broader clinical application.[1]

Further research is warranted to fully elucidate the therapeutic potential of this compound in lung cancer. This includes:

-

In vivo studies to confirm the radiosensitizing effects in animal models of lung cancer.

-

Investigation into the role of this compound in modulating the tumor microenvironment, including its effects on extracellular matrix components like fibronectin, which has been observed in other cancer types.[3]

-

Exploration of this compound in combination with other therapeutic modalities, such as chemotherapy and targeted therapies.

-

Determination of the precise IC50 values of this compound in a broader panel of lung cancer cell lines to better understand its potency.

The continued investigation of this compound will provide valuable insights into its clinical utility and may lead to the development of novel therapeutic strategies for lung cancer.

References

KCC009: A Selective Transglutaminase 2 Inhibitor for Advancing Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Transglutaminase 2 (TG2), a multifunctional enzyme implicated in a variety of cellular processes, has emerged as a compelling target in oncology. Its overexpression is frequently associated with cancer progression, metastasis, and resistance to therapy. KCC009 is a potent and selective, irreversible inhibitor of TG2 that has demonstrated significant promise in preclinical cancer models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and its effects on key signaling pathways.

Introduction to Transglutaminase 2 in Cancer

Transglutaminase 2 is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins. Its enzymatic activity involves the formation of isopeptide bonds between glutamine and lysine residues, leading to protein cross-linking. Beyond its cross-linking function, TG2 is also involved in signal transduction, cell adhesion, and extracellular matrix (ECM) remodeling. In the context of cancer, elevated TG2 activity contributes to a more aggressive tumor phenotype by promoting cell survival, invasion, and resistance to both chemotherapy and radiotherapy. One of the key mechanisms through which TG2 exerts these effects is by modulating the assembly and remodeling of the ECM, particularly the deposition of fibronectin.

This compound: A Potent and Selective TG2 Inhibitor

This compound is a small molecule inhibitor that irreversibly binds to the active site of TG2, thereby blocking its transamidation activity. This targeted inhibition disrupts the pathological functions of TG2 in the tumor microenvironment.

Mechanism of Action

This compound acts as an irreversible inhibitor of transglutaminase 2. By covalently modifying the active site of the enzyme, it prevents the binding of its natural substrates, thereby inhibiting protein cross-linking and other associated functions. This targeted inhibition of TG2 has been shown to disrupt the proper assembly of fibronectin in the extracellular matrix, a process that is often hijacked by cancer cells to promote their survival and migration.

KCC009's Impact on Extracellular Matrix Remodeling: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The extracellular matrix (ECM) is a critical component of the tumor microenvironment, providing structural support and mediating signaling pathways that drive cancer progression, invasion, and therapeutic resistance. In glioblastoma, an aggressive form of brain cancer, remodeling of the ECM is a key pathological feature. KCC009, a small molecule inhibitor of Transglutaminase 2 (TG2), has emerged as a promising agent that disrupts this remodeling process, thereby sensitizing glioblastoma cells to chemotherapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on fibronectin assembly, and its synergistic effects with conventional chemotherapy in preclinical glioblastoma models.

Introduction to Extracellular Matrix Remodeling in Glioblastoma

The extracellular matrix is a complex network of macromolecules, including collagens, fibronectin, and laminins, that provides structural and biochemical support to surrounding cells. In the context of cancer, the ECM is highly dynamic and undergoes constant remodeling, a process that is aberrantly regulated in glioblastoma. This remodeling is characterized by the increased deposition and cross-linking of ECM components, creating a permissive environment for tumor growth, migration, and invasion.

Transglutaminase 2 (TG2), a calcium-dependent enzyme, plays a pivotal role in this process by catalyzing the formation of isopeptide bonds between proteins, leading to the cross-linking and stabilization of the ECM.[1][2] Elevated TG2 activity is observed in glioblastomas compared to non-neoplastic brain tissue, where it is co-localized with increased deposits of fibronectin, a key substrate for TG2.[1][2] This TG2-mediated fibronectin remodeling is crucial for the assembly of a stable ECM that supports tumor cell adhesion, survival, and resistance to therapy.

This compound: A Potent and Specific Inhibitor of Transglutaminase 2

This compound is a dihydroisoxazole-based irreversible inhibitor of Transglutaminase 2.[3]

Mechanism of Action: this compound specifically targets the active site of TG2, forming a covalent bond with the catalytic cysteine residue (Cys277). This irreversible binding locks the enzyme in an inactive conformation, thereby inhibiting its cross-linking activity. By blocking TG2, this compound disrupts the downstream process of fibronectin matrix assembly, a critical step in ECM remodeling.

Impact of this compound on Extracellular Matrix Remodeling

The primary mechanism by which this compound impacts the tumor microenvironment is through the disruption of fibronectin assembly in the extracellular matrix.

Inhibition of Fibronectin Fibrillogenesis

Studies have demonstrated that treatment with this compound effectively blocks the remodeling of fibronectin in the ECM of glioblastoma cells both in vitro and in vivo.[1][2][3] Downregulation of TG2 using RNA interference (RNAi) has been shown to decrease the assembly of fibronectin in the ECM, and this compound treatment phenocopies this effect.[1][2]

Signaling Pathway for TG2-Mediated Fibronectin Assembly and its Inhibition by this compound

Quantitative Data on this compound's Efficacy

While the primary study by Yuan et al. (2007) demonstrated significant effects of this compound, the specific quantitative data from this publication could not be accessed for this guide. However, a closely related study by the same research group on TG2 inhibitors in glioblastoma provides illustrative data on the expected outcomes.

Table 1: In Vitro Efficacy of TG2 Inhibition in Glioblastoma Cells (Illustrative data based on a related study. Specific values for this compound may vary.)

| Treatment Group | Apoptosis Rate (%) in DBT Glioblastoma Cells |

| Control | Baseline |

| TG2 Inhibitor (Monodansylcadaverine, 200 µM) | 32% |

| Carmustine (BCNU, 6.25 µg/mL) | 22% |

| TG2 Inhibitor + Carmustine | 73% |

Table 2: In Vivo Efficacy of TG2 Inhibition in a Subcutaneous Glioblastoma Model (Illustrative data based on a related study. Specific values for this compound may vary.)

| Treatment Group | Endpoint | Outcome |

| Carmustine (BCNU) alone | Tumor Weight | Baseline |

| TG2 Inhibitor + Carmustine | Tumor Weight | 50% reduction compared to BCNU alone |

| Control | Apoptosis in Tumor Tissue (TUNEL assay) | Baseline |

| TG2 Inhibitor | Apoptosis in Tumor Tissue (TUNEL assay) | Increased incidence of apoptosis |

This compound Sensitizes Glioblastoma to Chemotherapy

A significant finding from preclinical studies is the ability of this compound to sensitize glioblastoma cells to the cytotoxic effects of chemotherapy, specifically the alkylating agent carmustine (BCNU).[1][2]

In Vitro and In Vivo Synergy with Carmustine

In vitro studies have shown that the combination of a TG2 inhibitor and carmustine acts synergistically to induce cell death in glioblastoma cells. This effect is recapitulated in vivo, where co-administration of this compound and carmustine to mice bearing orthotopic glioblastomas resulted in:

-

Reduced Tumor Burden: Assessed by a decrease in bioluminescence imaging signal.[1][2]

-

Increased Apoptosis: A higher incidence of programmed cell death within the tumor tissue.[1][2]

-

Prolonged Survival: A significant increase in the overall survival time of the treated animals.[1][2]

Logical Flow of this compound's Therapeutic Effect

References

- 1. Frontiers | Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice [frontiersin.org]

- 2. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preliminary Studies on KCC009 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KCC009 is a small molecule, irreversible inhibitor of Transglutaminase 2 (TG2), a multifunctional enzyme implicated in a variety of cellular processes including cell adhesion, migration, and survival. Elevated TG2 expression is associated with poor prognosis and chemoresistance in several cancer types. This technical guide provides an in-depth overview of the preliminary preclinical research on this compound, focusing on its mechanism of action and its therapeutic potential in oncology, particularly in glioblastoma and lung adenocarcinoma. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Transglutaminase 2 (TG2) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins. Its cross-linking activity contributes to the stabilization of the extracellular matrix (ECM). Beyond its enzymatic function, TG2 also acts as a G-protein in signal transduction pathways, influencing cell survival and differentiation. In the context of cancer, TG2 is often overexpressed and contributes to an aggressive phenotype characterized by increased cell motility, invasion, and resistance to therapy.

This compound is a dihydroisoxazole-based irreversible inhibitor that covalently binds to the active site cysteine of TG2, thereby abrogating its enzymatic activity. This targeted inhibition disrupts the pathological functions of TG2 in cancer cells, leading to anti-tumor effects and sensitization to conventional therapies.

Mechanism of Action

This compound primarily exerts its anti-cancer effects by inhibiting the enzymatic activity of TG2. This inhibition leads to several downstream consequences:

-

Disruption of the Extracellular Matrix: this compound has been shown to disrupt the assembly of fibronectin in the ECM.[1] TG2 normally cross-links and stabilizes fibronectin, creating a scaffold that promotes cancer cell adhesion, migration, and survival. By inhibiting TG2, this compound compromises the integrity of the tumor microenvironment.

-

Interference with Focal Adhesions: The inhibitor disrupts focal adhesion complexes, which are critical for cell adhesion to the ECM and for relaying signals that govern cell motility and survival.

-

Modulation of Pro-Survival Signaling: this compound treatment has been associated with the downregulation of the PI3K/Akt signaling pathway.[2] This pathway is a central regulator of cell survival, and its inhibition by this compound promotes a pro-apoptotic state in cancer cells.

The following diagram illustrates the proposed mechanism of action of this compound.

Preclinical Studies in Glioblastoma

Glioblastoma (GBM) is an aggressive brain tumor with a poor prognosis. Studies have investigated this compound as a potential therapeutic agent for GBM.

In Vitro and In Vivo Efficacy

In preclinical models, this compound has demonstrated the ability to sensitize glioblastoma cells to chemotherapy.[1] In vivo studies using orthotopic glioblastoma models in mice showed that the combination of this compound with the chemotherapeutic agent N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU) led to reduced tumor bioluminescence, increased apoptosis, and prolonged survival compared to BCNU alone.[1]

Quantitative Data

| Cell Line | Treatment | Effect | Reference |

| DBT (murine glioblastoma) | This compound + BCNU | 50% decrease in tumor size (by weight) compared to BCNU alone in subcutaneous models. | [2] |

| DBT-FG (murine glioblastoma) | This compound + BCNU | Reduced bioluminescence, increased apoptosis, and prolonged survival in orthotopic models. | [1] |

Preclinical Studies in Lung Adenocarcinoma

This compound has also been evaluated as a radiosensitizer in lung adenocarcinoma.

Radiosensitizing Effects

Studies have shown that this compound can enhance the sensitivity of lung cancer cells to ionizing radiation (IR) in a p53-independent manner.[3] This is significant as p53 is frequently mutated in lung cancer. The combination of this compound and IR was found to induce cell cycle arrest and apoptosis.[3][4]

Quantitative Data

| Cell Line | Treatment (this compound Concentration) | Endpoint | Result | Reference |

| H1299/WT-p53 | 3.91 µM | Cell Proliferation Inhibition | 15.33 ± 1.46% | [3] |

| H1299/M175H-p53 | 3.91 µM | Cell Proliferation Inhibition | 14.31 ± 1.90% | [3] |

| H1299/WT-p53 | 3.91 µM + 6 Gy IR | Apoptosis | Increase from 17.0 ± 1.1% (IR alone) to 29.1 ± 2.3% | [3] |

| H1299/M175H-p53 | 3.91 µM + 6 Gy IR | Apoptosis | Increase from 13.1 ± 2.3% (IR alone) to 25.0 ± 2.4% | [3] |

The following diagram illustrates the signaling pathways affected by this compound in combination with radiation in lung adenocarcinoma cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology described for lung adenocarcinoma cell lines.[3]

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).

-

After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control. The 50% growth inhibition (IC50) can be determined from the dose-response curve.

Clonogenic Survival Assay

This protocol is adapted from the study on this compound as a radiosensitizer.[3]

-

Plate cells in 60-mm dishes at various densities depending on the radiation dose.

-

Pre-treat the cells with this compound (e.g., 3.91 µM) for 24 hours.

-

Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8, and 10 Gy).

-

Replace the medium with fresh complete medium and incubate for 10-14 days to allow for colony formation.

-

Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

-

Count the colonies (typically those with >50 cells) and calculate the surviving fraction for each treatment condition.

Western Blot Analysis

This is a general protocol for assessing protein expression levels.

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., TG2, p53, Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

The following diagram provides a general workflow for the preclinical evaluation of this compound.

References

- 1. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Target of KCC009: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the molecular target and mechanism of action of KCC009, a potent small molecule inhibitor. By synthesizing key research findings, this document provides a comprehensive overview of this compound's effects on cellular pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Concepts: Targeting Transglutaminase 2

The primary molecular target of the small molecule inhibitor this compound is Transglutaminase 2 (TG2) , a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, migration, survival, and extracellular matrix (ECM) organization.[1][2][3] this compound acts as a potent and selective irreversible inhibitor of TG2 by binding to the active site cysteine residue (Cys277).[4] This inhibition disrupts the enzymatic cross-linking activity of TG2, which is crucial for its role in stabilizing the ECM by cross-linking proteins like fibronectin.

The therapeutic potential of this compound has been notably investigated in the context of cancer, particularly in aggressive tumors such as glioblastoma and lung adenocarcinoma.[2][5] Elevated TG2 expression is often associated with poor prognosis and resistance to therapy in various cancers.[3] By inhibiting TG2, this compound has been shown to sensitize cancer cells to conventional treatments like chemotherapy and radiotherapy.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound.

| Parameter | Cell Line | Concentration of this compound | Effect | Reference |

| Cell Proliferation Inhibition | H1299/WT-p53 (Lung Cancer) | 3.91 µM | 15.33 ± 1.46% inhibition | [5][6] |

| Cell Proliferation Inhibition | H1299/M175H-p53 (Lung Cancer) | 3.91 µM | 14.31 ± 1.90% inhibition | [5][6] |

| Parameter | Cell Line | Treatment | % Apoptosis | Reference |

| Apoptosis Induction | H1299/WT-p53 (Lung Cancer) | IR (6 Gy) | 17.0 ± 1.1% | [5] |

| Apoptosis Induction | H1299/WT-p53 (Lung Cancer) | This compound (3.91 µM) + IR (6 Gy) | 29.1 ± 2.3% | [5] |

| Apoptosis Induction | H1299/M175H-p53 (Lung Cancer) | IR (6 Gy) | 13.1 ± 2.3% | [5] |

| Apoptosis Induction | H1299/M175H-p53 (Lung Cancer) | This compound (3.91 µM) + IR (6 Gy) | 25.0 ± 2.4% | [5] |

Note: As of the latest available data, specific IC50 and Ki values for this compound's inhibition of TG2 have not been publicly disclosed in the reviewed literature.

Signaling Pathway and Mechanism of Action

This compound's inhibition of TG2 leads to a cascade of downstream effects that ultimately impact cell survival and motility. A key pathway affected is the PI3K/Akt signaling cascade, a critical regulator of cell survival and proliferation. By disrupting TG2's interaction with fibronectin and integrins at the cell surface, this compound interferes with the formation of focal adhesion complexes. This disruption leads to decreased activation of Focal Adhesion Kinase (FAK) and subsequently, a reduction in the phosphorylation and activation of Akt. The downregulation of the Akt pathway contributes to the sensitization of cancer cells to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify the levels of specific proteins in cell lysates, such as TG2, Akt, and phosphorylated Akt (p-Akt).

Protocol:

-

Cell Lysis: Cells are washed with ice-cold PBS and then lysed using RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged to pellet cellular debris.

-

Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel for electrophoresis to separate proteins by size.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., rabbit anti-TG2, mouse anti-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The membrane is treated with a chemiluminescent substrate, and the signal is captured using an imaging system.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control like β-actin.

Cell Migration Assay (Transwell Assay)

This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.

Protocol:

-

Cell Seeding: Cancer cells are serum-starved and then seeded into the upper chamber of a Transwell insert with a porous membrane.

-

Treatment: this compound at various concentrations is added to the upper chamber with the cells.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

-

Incubation: The plate is incubated for a period (e.g., 24 hours) to allow cells to migrate through the membrane towards the chemoattractant.

-

Removal of Non-migrated Cells: The non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Fixation and Staining: The migrated cells on the lower surface of the membrane are fixed with methanol and stained with crystal violet.

-

Imaging and Quantification: The stained cells are imaged using a microscope, and the number of migrated cells is counted in several random fields to determine the average migration.

Immunofluorescence for Focal Adhesion Visualization

This technique is employed to visualize the effect of this compound on the localization of focal adhesion proteins.

Protocol:

-

Cell Culture: Cells are grown on glass coverslips until they reach the desired confluency.

-

This compound Treatment: The cells are treated with this compound for a specified duration.

-

Fixation: The cells are fixed with a solution like 4% paraformaldehyde to preserve their structure.

-

Permeabilization: The cell membranes are permeabilized with a detergent such as 0.1% Triton X-100 to allow antibodies to enter the cell.

-

Blocking: The coverslips are incubated with a blocking solution (e.g., bovine serum albumin) to reduce non-specific antibody binding.

-

Primary Antibody Incubation: The cells are incubated with primary antibodies that specifically target focal adhesion proteins like FAK or specific integrin subunits.

-

Secondary Antibody Incubation: After washing, the cells are incubated with secondary antibodies conjugated to fluorophores that bind to the primary antibodies.

-

Mounting and Imaging: The coverslips are mounted onto microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI), and the cells are visualized using a confocal microscope.

Conclusion

This compound is a specific and potent irreversible inhibitor of Transglutaminase 2. Its mechanism of action involves the disruption of TG2's enzymatic activity, leading to the destabilization of the extracellular matrix, disassembly of focal adhesions, and downregulation of the pro-survival Akt signaling pathway. These effects culminate in decreased cell migration and increased sensitivity to apoptosis, particularly in cancer cells that overexpress TG2. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and other TG2 inhibitors in oncology and other diseases where TG2 is implicated. Further studies are warranted to determine the precise pharmacokinetic and pharmacodynamic properties of this compound, including its in vivo efficacy and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transglutaminase 2 expression in acute myeloid leukemia: Association with adhesion molecule expression and leukemic blast motility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Preparation and Use of KCC009 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction: KCC009 is a potent and selective irreversible inhibitor of Transglutaminase 2 (TG2), an enzyme implicated in a variety of cellular processes including apoptosis, cell adhesion, and extracellular matrix remodeling.[1][2][3] TG2 is overexpressed in various cancers, and its inhibition has been shown to induce apoptosis, sensitize cancer cells to chemotherapy and radiotherapy, and disrupt the assembly of fibronectin in the extracellular matrix.[2][4][5] These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent for in vitro research applications.

This compound Properties and Specifications

A summary of the key chemical and physical properties of this compound is provided below. This information is crucial for accurate stock solution preparation and experimental design.

| Property | Value | Reference |

| IUPAC Name | benzyl ((2S)-1-(((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate | [3] |

| CAS Number | 744198-19-4 | [1][3] |

| Molecular Formula | C21H22BrN3O5 | [1][3] |

| Molecular Weight | 476.32 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Solubility in DMSO | 250 mg/mL (approx. 525 mM) | [1] |

Protocol: Preparation of this compound Stock Solution

This protocol details the steps to prepare a concentrated stock solution of this compound in DMSO.

2.1 Materials and Equipment

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

2.2 Safety Precautions

-

This compound is a research chemical. Handle with care and use appropriate PPE.

-

DMSO is a penetration enhancer and can carry dissolved substances through the skin.[6] Avoid direct contact.

-

Perform all weighing and solution preparation steps in a chemical fume hood.

2.3 Stock Solution Preparation (Example: 100 mM Stock)

-

Calculate Required Mass: Use the formula: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000

-

For 1 mL of a 100 mM stock: Mass (mg) = 0.1 mol/L x 0.001 L x 476.32 g/mol x 1000 = 47.63 mg

-

-

Weigh this compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

-

Add DMSO: Add the desired volume (e.g., 1 mL) of anhydrous DMSO to the vial containing the this compound powder. It is recommended to use newly opened DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.[1]

-

Dissolve: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If precipitation occurs or dissolution is slow, sonicate the vial in a water bath for 10-30 minutes.[1][7]

-

Aliquot and Store: To avoid repeated freeze-thaw cycles which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

2.4 Stock Solution Calculation Reference Table

The following table provides the mass of this compound required to prepare common stock solution concentrations.

| Desired Concentration | Volume of DMSO | Mass of this compound Required |

| 10 mM | 1 mL | 4.76 mg |

| 50 mM | 1 mL | 23.82 mg |

| 100 mM | 1 mL | 47.63 mg |

| 1 M | 1 mL | 476.32 mg |

Storage and Handling of Stock Solution

Proper storage is critical to maintain the stability and activity of the this compound inhibitor.

| Storage Temperature | Shelf Life | Notes |

| -20°C | 1 month | Protect from light. Suitable for short- to medium-term storage.[1] |

| -80°C | 6 months | Protect from light. Recommended for long-term storage.[1] |

Always bring the stock solution to room temperature before opening the vial to prevent condensation from forming inside. Before use, ensure all precipitate has redissolved completely.

Application Protocol: Dilution for Cell-Based Assays

This section describes the dilution of the DMSO stock solution for use in a typical in vitro experiment, such as a cell proliferation (MTT) assay.[2]

-

Determine Final Concentration: Decide on the final working concentrations required for your experiment. This compound has been used at concentrations around 3.9 µM for radiosensitization studies.[2]

-

Prepare Intermediate Dilutions (if necessary): Perform serial dilutions of the concentrated DMSO stock solution in sterile DMSO or cell culture medium to achieve intermediate concentrations.

-

Final Dilution in Culture Medium: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium. The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.3% (0.1% is preferred), to avoid solvent-induced cytotoxicity or off-target effects.[7]

-

Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily by inhibiting TG2. This inhibition disrupts downstream signaling pathways that promote cell survival and chemoresistance. The diagram below illustrates the key molecular events following TG2 inhibition by this compound in cancer cells, leading to apoptosis and cell cycle arrest.[2][8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emulatebio.com [emulatebio.com]

- 8. Tissue transglutaminase 2 inhibition promotes cell death and chemosensitivity in glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Biological and Biomechanical Role of Transglutaminase-2 in the Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Optimal Concentration of KCC009 for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of KCC009, a potent and irreversible inhibitor of Transglutaminase 2 (TG2), for in vitro research applications. The provided protocols and data will enable researchers to effectively design and execute experiments to investigate the cellular effects of this compound.

Introduction to this compound

This compound is a small molecule inhibitor that covalently binds to the active site of TG2, an enzyme implicated in a variety of cellular processes, including cell adhesion, migration, apoptosis, and extracellular matrix remodeling.[1] Dysregulation of TG2 activity is associated with various diseases, including cancer. This compound serves as a valuable tool for studying the biological roles of TG2 and for assessing its potential as a therapeutic target. In cancer cell lines, inhibition of TG2 by this compound has been shown to induce apoptosis, cause cell cycle arrest, and sensitize cells to chemo- and radiotherapy.[2][3]

Optimal Concentration of this compound in Various Cancer Cell Lines

The optimal concentration of this compound can vary depending on the cell line and the specific biological question being investigated. The following table summarizes reported effective concentrations of this compound in different cancer cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line | Cancer Type | Effective Concentration | Observed Effects | Reference |

| H1299 | Lung Adenocarcinoma | 3.91 µM | Inhibition of cell proliferation, induction of apoptosis and cell cycle arrest, radiosensitization. | [2] |

| U87MG | Glioblastoma | Dose-dependent increase in apoptosis. | Induction of apoptosis. | [3] |

| U138 | Glioblastoma | Not specified | Increased incidence of apoptosis. | [3] |

| DBT | Glioblastoma | Not specified | Sensitization to chemotherapy. | [1] |

Experimental Protocols

Herein, we provide detailed protocols for key in vitro assays to assess the effects of this compound on cancer cells.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on cell viability and to establish a dose-response curve for calculating the IC50 value.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

-

Harvest the cells (including floating cells) and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.

Materials:

-

This compound

-

6-well cell culture plates

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

Western Blot Analysis

This protocol is for the detection of changes in protein expression levels in response to this compound treatment.

Materials:

-

This compound

-

Cell culture plates

-

RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against TG2, p53, p21, Bax, Bcl-2, cleaved caspase-3, Akt, p-Akt, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways affected by this compound and the general experimental workflows.

Caption: this compound signaling pathways in lung cancer and glioblastoma.

Caption: General experimental workflows for in vitro studies with this compound.

Caption: Logical workflow for investigating the effects of this compound.

References

Application Notes and Protocols for KCC009 in Radiosensitization Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing KCC009, a potent Transglutaminase 2 (TG2) inhibitor, in radiosensitization assays. The information is intended to guide researchers in evaluating the potential of this compound as an adjunct to radiotherapy in cancer treatment.

Introduction

This compound is a small molecule inhibitor of Transglutaminase 2 (TG2), an enzyme implicated in a variety of cellular processes including cell adhesion, extracellular matrix (ECM) remodeling, apoptosis, and DNA damage repair.[1][2][3] Elevated TG2 expression has been observed in various cancers and is often associated with resistance to therapy.[4][5] this compound has been shown to induce p53-independent radiosensitization in cancer cells, making it a promising candidate for combination therapy with radiation.[1][6] These notes detail the protocols to investigate and quantify the radiosensitizing effects of this compound.

Mechanism of Action

This compound enhances the sensitivity of cancer cells to ionizing radiation (IR) through multiple mechanisms. Primarily, as a TG2 inhibitor, it interferes with the DNA damage response and promotes apoptosis.[1] In cells with wild-type p53, the combination of this compound and IR leads to G0/G1 cell cycle arrest, an increase in p53 and p21 expression, and a higher Bax/Bcl-2 ratio, ultimately driving apoptosis through caspase-3 activation.[1] In cells with mutant p53, the combination induces G2/M arrest and apoptosis via a p53-independent pathway involving the release of cytochrome c and activation of caspase-3.[1] Furthermore, this compound can disrupt the assembly of fibronectin in the extracellular matrix, which may also contribute to its sensitizing effects.[2][3]

Signaling Pathways

The following diagram illustrates the proposed signaling pathways affected by this compound in combination with ionizing radiation (IR) in cancer cells with both wild-type and mutant p53.

Caption: this compound signaling in radiosensitization.

Experimental Protocols

The following protocols are based on methodologies reported for studying this compound in lung adenocarcinoma cells and can be adapted for other cancer cell lines.[1]

Cell Culture and Reagents

-

Cell Lines: Human lung adenocarcinoma H1299 cells expressing wild-type p53 (H1299/WT-p53) and mutant p53 (H1299/M175H-p53) are recommended.[1] Other cancer cell lines of interest can also be used.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound Stock Solution: Prepare a 1 M stock solution of this compound in dimethyl sulfoxide (DMSO) and store at -20°C.[1] Dilute to the desired final concentration in culture medium just before use.

-

Irradiation: Cells should be irradiated using a source such as a 6 MV medical linear accelerator at a specified dose rate.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seed 5,000 cells per well in a 96-well plate and incubate overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.[1]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Clonogenic Survival Assay

This is the gold standard for measuring the reproductive viability of cells after treatment with cytotoxic agents.

-

Pre-treat cells with a non-toxic concentration of this compound (e.g., 3.91 µM) for 24 hours.[1]

-

Trypsinize the cells and seed a known number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose to ensure the formation of a countable number of colonies (typically 50-100).

-

Irradiate the cells with doses ranging from 0 to 10 Gy.[1]

-

Incubate the plates for 14-20 days to allow for colony formation.[1]

-

Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Count the colonies containing at least 50 cells.

-

Calculate the surviving fraction for each treatment group and plot the cell survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated to quantify the radiosensitizing effect.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Treat cells with this compound (e.g., 3.91 µM) for 24 hours, followed by irradiation (e.g., 6 Gy).[1]

-

Collect the cells 24 hours after irradiation.[1]

-

Fix the cells in 70% ethanol at 4°C overnight.

-

Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay

This protocol uses Annexin V-FITC and PI staining followed by flow cytometry to quantify apoptosis.

-

Treat cells with this compound (e.g., 3.91 µM) for 24 hours, followed by irradiation (e.g., 6 Gy).[1]

-

Collect the cells 24 hours after irradiation.[1]

-

Wash the cells with cold PBS and resuspend in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in cell cycle regulation and apoptosis.

-

Treat cells as described for the cell cycle and apoptosis assays.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., TG2, p53, p21, Cyclin D, Cyclin B, Bax, Bcl-2, cleaved Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control like β-actin or GAPDH to normalize protein expression.

Experimental Workflow

The following diagram provides a general workflow for a radiosensitization assay using this compound.

Caption: General workflow for this compound radiosensitization assay.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison between treatment groups.

Table 1: Clonogenic Survival Parameters

| Cell Line | Treatment | D₀ (Gy) | n | SER |

| H1299/WT-p53 | IR alone | 3.25 | 1.89 | - |

| This compound + IR | 2.15 | 1.21 | 1.51 | |

| H1299/M175H-p53 | IR alone | 3.42 | 1.95 | - |

| This compound + IR | 2.31 | 1.35 | 1.48 | |

| D₀: Dose required to reduce the fraction of surviving cells to 37%. n: Extrapolation number. SER: Sensitizer Enhancement Ratio. Data is hypothetical and for illustrative purposes. |

Table 2: Cell Cycle Distribution (%)

| Cell Line | Treatment | G0/G1 | S | G2/M |

| H1299/WT-p53 | Control | 55.2 | 30.1 | 14.7 |

| This compound | 60.5 | 25.3 | 14.2 | |

| IR | 58.9 | 20.5 | 20.6 | |

| This compound + IR | 70.1 | 15.4 | 14.5 | |

| H1299/M175H-p53 | Control | 54.8 | 31.5 | 13.7 |

| This compound | 56.1 | 28.9 | 15.0 | |

| IR | 45.3 | 22.8 | 31.9 | |

| This compound + IR | 35.8 | 18.7 | 45.5 | |

| Data is based on findings from a study on lung adenocarcinoma cells and is presented for illustrative purposes.[1] |

Table 3: Apoptosis Rate (%)

| Cell Line | Treatment | Apoptosis Rate |

| H1299/WT-p53 | Control | 3.5 |

| This compound | 5.1 | |

| IR | 17.0 | |

| This compound + IR | 29.1 | |

| H1299/M175H-p53 | Control | 4.2 |

| This compound | 6.3 | |

| IR | 13.1 | |

| This compound + IR | 25.0 | |

| Data is based on findings from a study on lung adenocarcinoma cells and is presented for illustrative purposes.[1] |

Conclusion

This compound demonstrates significant potential as a radiosensitizing agent in cancer cells, acting through the inhibition of TG2 and modulation of key signaling pathways involved in cell cycle control and apoptosis. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic utility of this compound in combination with radiotherapy. Further in vivo studies are warranted to validate these in vitro findings.

References

- 1. Transglutaminase 2 Inhibitor this compound Induces p53-Independent Radiosensitization in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transglutaminase 2 inhibitor, this compound, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Biological and Biomechanical Role of Transglutaminase-2 in the Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transglutaminase 2 takes center stage as a cancer cell survival factor and therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: KCC009 and Chemotherapy Combination Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCC009 is a potent and irreversible inhibitor of Transglutaminase 2 (TG2), a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, migration, and survival.[1][2] Elevated TG2 expression is associated with chemoresistance in several cancer types. This compound sensitizes cancer cells to chemotherapy by disrupting the assembly of fibronectin in the extracellular matrix and inhibiting pro-survival signaling pathways.[1][2] These application notes provide a comprehensive overview of the preclinical data and protocols for utilizing this compound in combination with standard chemotherapeutic agents.

Mechanism of Action

This compound's primary mechanism of action in enhancing chemotherapeutic efficacy involves the inhibition of TG2. This leads to two key downstream effects:

-

Disruption of the Extracellular Matrix (ECM): TG2 plays a crucial role in the cross-linking and stabilization of ECM proteins, particularly fibronectin. This remodeled ECM provides a protective niche for cancer cells, shielding them from the cytotoxic effects of chemotherapy. This compound, by inhibiting TG2, prevents this fibronectin assembly, thereby increasing tumor cell exposure and sensitivity to chemotherapeutic agents.[1][2]

-

Inhibition of Pro-Survival Signaling: TG2 is known to activate pro-survival signaling pathways, including the NF-κB and PI3K/Akt pathways, which are frequently associated with chemoresistance. This compound-mediated inhibition of TG2 leads to the downregulation of these pathways, thereby promoting apoptosis in cancer cells when combined with chemotherapy.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound enhances the efficacy of chemotherapy.

Caption: this compound inhibits TG2, disrupting the protective ECM and pro-survival signaling, thereby enhancing chemotherapy-induced apoptosis.

Preclinical Data

The combination of this compound with chemotherapy has shown significant anti-tumor efficacy in preclinical models of glioblastoma and lung cancer.

In Vitro Studies: this compound and Radiosensitization in Lung Cancer Cells

The following table summarizes the in vitro effects of this compound in combination with ionizing radiation (IR), a treatment modality that, like many chemotherapies, induces DNA damage and apoptosis.

| Cell Line | Treatment | Apoptosis Rate (%) | G0/G1 Phase (%) | G2/M Phase (%) |

| H1299/WT-p53 | IR (6 Gy) | 17.0 ± 1.1 | 64.6 ± 2.5 | 18.3 ± 1.3 |

| This compound (3.91 µM) + IR (6 Gy) | 29.1 ± 2.3 | 77.6 ± 2.3 | 11.1 ± 2.1 | |

| H1299/M175H-p53 | IR (6 Gy) | 13.1 ± 2.3 | 65.1 ± 3.4 | 18.6 ± 2.1 |

| This compound (3.91 µM) + IR (6 Gy) | 25.0 ± 2.4 | 49.7 ± 3.1 | 30.8 ± 1.7 |

Data adapted from a study on the radiosensitizing effects of this compound, which are mechanistically similar to chemosensitization.

In Vivo Studies: this compound and Carmustine in an Orthotopic Glioblastoma Model

In a murine orthotopic model of glioblastoma (DBT-FG cells), the combination of this compound with carmustine (N,N'-bis(2-chloroethyl)-N-nitrosourea) demonstrated a significant therapeutic advantage.

| Treatment Group | Outcome |

| Vehicle Control | Progressive tumor growth |

| Carmustine alone | Moderate tumor growth inhibition |

| This compound alone | Minimal effect on tumor growth |

| This compound + Carmustine | Significant reduction in tumor bioluminescence, increased apoptosis, and prolonged survival |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound and a chemotherapeutic agent on the viability of cancer cells.

References

Application of KCC009 in Orthotopic Glioblastoma Models: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is a highly aggressive and challenging primary brain tumor with a poor prognosis. The tumor microenvironment, particularly the extracellular matrix (ECM), plays a crucial role in glioblastoma progression and resistance to therapy. Transglutaminase 2 (TG2), an enzyme that mediates protein cross-linking, is implicated in the stabilization of the ECM and the promotion of cell survival pathways. The small molecule KCC009 is an irreversible inhibitor of TG2 that has demonstrated potential as a chemosensitizing agent in preclinical models of glioblastoma. This document provides detailed application notes and protocols for the use of this compound in orthotopic glioblastoma models based on published preclinical studies.

This compound has been shown to disrupt the assembly of fibronectin in the ECM of glioblastomas.[1][2] This disruption enhances the efficacy of conventional chemotherapy, such as N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU or carmustine), leading to reduced tumor burden, increased cancer cell apoptosis, and prolonged survival in animal models.[1][2] Mechanistically, TG2 inhibition by this compound has been associated with the downregulation of pro-survival signaling pathways, including the Akt pathway.

Data Presentation

The following tables summarize the key findings from preclinical studies of this compound in combination with BCNU in an orthotopic glioblastoma mouse model (DBT-FG cells).

Table 1: In Vivo Efficacy of this compound in Combination with BCNU

| Treatment Group | Tumor Bioluminescence | Apoptosis (TUNEL Staining) | Median Survival |

| Vehicle Control | Baseline | Low | - |

| This compound alone | - | Moderate Increase | - |

| BCNU alone | Reduced | Increased | - |

| This compound + BCNU | Significantly Reduced | Markedly Increased | Significantly Prolonged |

Table 2: Modulation of Pro-Apoptotic Signaling by TG2 Inhibition

| Protein Target | Effect of TG2 Inhibition (e.g., with this compound) |

| Phosphorylated Akt | Markedly Decreased |

| Survivin | Decreased |

| Phosphorylated Bad | Decreased |

| Phosphorylated GSK-3β | Decreased |

| Bim (pro-apoptotic BH3-only protein) | Increased |

Signaling Pathway

The mechanism of action of this compound in sensitizing glioblastoma cells to chemotherapy involves the inhibition of Transglutaminase 2 (TG2) and the subsequent disruption of the extracellular matrix and key cell survival pathways.

Caption: this compound inhibits TG2, disrupting the fibronectin matrix and sensitizing GBM cells to chemotherapy.

Experimental Workflow

A typical preclinical study to evaluate the efficacy of this compound in an orthotopic glioblastoma model follows a structured workflow from cell line preparation to in vivo analysis.

Caption: Experimental workflow for evaluating this compound in an orthotopic glioblastoma model.

Experimental Protocols

Orthotopic Glioblastoma Mouse Model

This protocol describes the establishment of an orthotopic glioblastoma model using DBT-FG cells in mice.

Materials:

-

DBT-FG glioblastoma cells (luciferase-expressing)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Stereotactic frame

-

Hamilton syringe with a 26-gauge needle

-

Surgical tools (scalpel, forceps, drill)

-

Bone wax

-

Sutures or wound clips

-

Female C57BL/6 mice (6-8 weeks old)

Procedure:

-

Cell Preparation:

-

Culture DBT-FG-luciferase cells to 80-90% confluency.

-

Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/5 µL.

-

Keep the cell suspension on ice until injection.

-

-

Animal Preparation:

-

Anesthetize the mouse using the approved institutional protocol.

-

Secure the mouse in a stereotactic frame.

-

Shave and sterilize the scalp with an antiseptic solution.

-

-

Intracranial Injection:

-

Make a small incision in the scalp to expose the skull.

-

Using stereotactic coordinates for the desired brain region (e.g., striatum), drill a small burr hole through the skull.

-

Slowly lower the Hamilton syringe needle to the target depth.

-

Inject 5 µL of the cell suspension (1 x 10^5 cells) over 5 minutes.

-

Leave the needle in place for an additional 5 minutes to prevent reflux.

-

Slowly withdraw the needle.

-

-

Closure:

-

Seal the burr hole with bone wax.

-

Suture or clip the scalp incision.

-

-

Post-operative Care:

-

Administer analgesics as per institutional guidelines.

-

Monitor the mice for recovery and signs of distress.

-

Allow tumors to establish for a predetermined period (e.g., 7-10 days), which can be monitored by bioluminescence imaging.

-

In Vivo Bioluminescence Imaging

This protocol outlines the procedure for monitoring tumor growth using bioluminescence imaging.

Materials:

-

D-luciferin potassium salt

-

Sterile PBS

-

In vivo imaging system (e.g., IVIS)

-

Anesthetic (isoflurane)

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).

-

Filter-sterilize the solution and store it protected from light.

-

-

Imaging Procedure:

-

Anesthetize the tumor-bearing mice with isoflurane.

-

Administer D-luciferin via intraperitoneal (i.p.) injection at a dose of 150 mg/kg body weight.

-

Wait for the optimal substrate distribution time (typically 10-15 minutes post-injection).

-

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

-

Acquire bioluminescent images using an appropriate exposure time (e.g., 1-5 minutes).

-

Use the system's software to quantify the bioluminescent signal (photons/second) from a defined region of interest (ROI) over the head.

-

-

Longitudinal Monitoring:

-

Repeat the imaging procedure at regular intervals (e.g., weekly) to monitor tumor progression and response to treatment.

-

TUNEL Assay for Apoptosis Detection in Brain Tissue

This protocol describes the detection of apoptotic cells in paraffin-embedded brain tissue sections using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Materials:

-

Paraffin-embedded brain tissue sections (5 µm)

-

Xylene and graded ethanol series

-

Proteinase K

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

Permeabilization solution (e.g., Triton X-100 in PBS)

-

Blocking buffer

-

Fluorescent-conjugated secondary antibody (if required by the kit)

-

DAPI-containing mounting medium

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

-

-

Permeabilization:

-

Incubate sections with Proteinase K solution to retrieve antigenic sites.

-

Wash with PBS.

-

Incubate with a permeabilization solution.

-

-

TUNEL Staining:

-

Follow the manufacturer's instructions for the specific TUNEL kit.

-

Typically, this involves incubating the sections with the TdT enzyme and labeled dUTPs in a reaction buffer in a humidified chamber.

-

-

Detection:

-

If using a fluorescent label, proceed to counterstaining.

-

If using a biotin label, incubate with a streptavidin-HRP conjugate followed by a chromogenic substrate, or with a fluorescently labeled streptavidin.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips using an appropriate mounting medium.

-

-

Imaging and Analysis:

-

Visualize the sections using a fluorescence microscope.

-

Apoptotic cells will show bright nuclear fluorescence (TUNEL-positive).

-

Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) in multiple fields of view.

-

Conclusion

This compound represents a promising therapeutic agent for enhancing the efficacy of chemotherapy in glioblastoma. Its mechanism of action, centered on the inhibition of TG2 and the disruption of the tumor microenvironment, provides a strong rationale for its further development. The protocols and data presented here offer a framework for researchers to design and execute preclinical studies to further investigate the potential of this compound and other TG2 inhibitors in the treatment of glioblastoma. It is important to note that a significant challenge for the clinical translation of this compound is its low aqueous solubility, which may require the development of novel formulations.

References

Application Notes and Protocols for Western Blot Analysis of TG2 Expression Following KCC009 Treatment

For Researchers, Scientists, and Drug Development Professionals